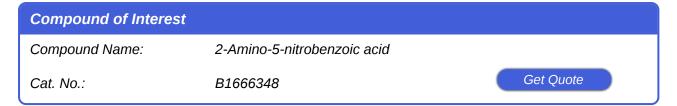


Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-nitrobenzoic acid** (CAS No. 616-79-5), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-5- nitrobenzoic acid**, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: 13 C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Solvent: DMSO-d₆

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H stretch (Amine)
3300 - 2500	O-H stretch (Carboxylic Acid)
1720 - 1680	C=O stretch (Carboxylic Acid)
1620 - 1580	N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475	N-O asymmetric stretch (Nitro group)
1350 - 1300	N-O symmetric stretch (Nitro group)
1300 - 1200	C-N stretch (Aromatic Amine)
1250 - 1000	C-O stretch (Carboxylic Acid)

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

m/z	Proposed Fragment
182	[M] ⁺ (Molecular Ion)
164	[M - H ₂ O] ⁺
136	[M - NO ₂] ⁺
106	[M - COOH - NO]+

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]



Table 5: UV-Vis Spectroscopic Data

λmax (nm)	Solvent
Data not available in search results	Methanol[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Amino-5-nitrobenzoic acid** is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral width of 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **2-Amino-5-nitrobenzoic acid** is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then



separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak corresponds to the molecular weight of the compound.

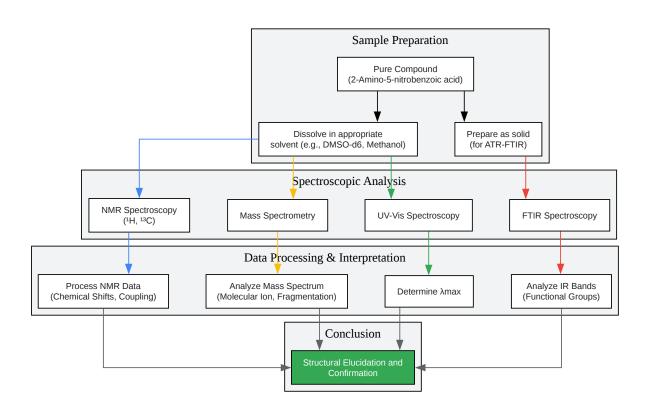
UV-Visible (UV-Vis) Spectroscopy

A dilute solution of **2-Amino-5-nitrobenzoic acid** is prepared using a UV-transparent solvent, such as methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU). The solution is placed in a quartz cuvette with a 1 cm path length. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorption. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Amino-5-nitrobenzoic acid**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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